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Compound of Interest

Compound Name: alpha-Methyl cinnamic acid

Cat. No.: B7855446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of α-

methyl cinnamic acid analogues, focusing on their antifungal and anticancer activities. The

information presented is based on experimental data from various studies, offering insights into

how chemical modifications of the α-methyl cinnamic acid scaffold influence its biological

efficacy.

Comparative Analysis of Biological Activity
The introduction of a methyl group at the alpha position of cinnamic acid, along with various

substitutions on the phenyl ring, has been shown to significantly modulate the biological activity

of this class of compounds. The following tables summarize the quantitative data on the

antifungal and anticancer activities of selected α-methyl cinnamic acid analogues and related

derivatives.

Antifungal Activity
Substitutions on the phenyl ring of α-methyl cinnamic acid have a pronounced effect on its

antifungal properties. Halogen and methyl groups, particularly at the para position, have been

shown to enhance activity.

Table 1: Antifungal Activity of α-Methyl Cinnamic Acid Analogues
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Compound Fungal Strain Activity Metric Value

4-chloro-α-

methylcinnamic acid

Saccharomyces

cerevisiae (cell wall

integrity mutants)

Growth Inhibition Complete at 0.5 mM

4-methylcinnamic acid

Saccharomyces

cerevisiae (cell wall

integrity mutants)

Growth Inhibition Complete at 0.5 mM

3-methylcinnamic acid

Saccharomyces

cerevisiae (cell wall

integrity mutants)

Growth Inhibition Complete at 0.5 mM

4-methoxycinnamic

acid

Saccharomyces

cerevisiae (cell wall

integrity mutants)

Growth Inhibition Complete at 0.5 mM

Cinnamic Acid Aspergillus niger MIC 844 µM[1]

4-methoxycinnamic

acid
Various fungal species MIC 50.4 - 449 µM[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity
α-Methyl cinnamic acid analogues have also been investigated for their cytotoxic effects

against various cancer cell lines. The data suggests that the nature and position of substituents

on the phenyl ring, as well as modifications to the carboxylic acid group, are critical for

anticancer potency.

Table 2: Anticancer Activity of α-Methyl Cinnamic Acid Analogues and Derivatives
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Compound Cancer Cell Line IC50 Value (µM)

α-Methylcinnamic acid

derivative 1
A-549 (Lung Cancer) 11.38[2]

α-Methylcinnamic acid

derivative 5
A-549 (Lung Cancer) 10.36[2]

α-Methylcinnamic acid

derivative 9
A-549 (Lung Cancer) 11.06[2]

Cinnamic acid derivative 4
HL60 (Leukemia), MCF-7

(Breast), A549 (Lung)
8.09, 3.26, 9.34[3]

Cinnamic acid HT-144 (Melanoma) 2400[4]

4-Methylcinnamic acid linked

to OA-2-chlorobenzyl ester
MCF-7 (Breast Cancer) 1.79[5]

IC50: Half-maximal inhibitory concentration; OA: Oleanolic Acid

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are protocols for the key assays used to determine the biological activities

presented in this guide.

Broth Microdilution Antifungal Susceptibility Testing
(Based on CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against fungi.[6]

Preparation of Fungal Inoculum: Fungal strains are grown on a suitable agar medium (e.g.,

Potato Dextrose Agar) until sufficient sporulation occurs.[7] Spores are then harvested and

suspended in sterile saline. The suspension is adjusted to a concentration of 0.4 x 10^4 to 5

x 10^4 CFU/mL.[8]
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Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable

solvent like DMSO.[7] Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-

well microtiter plate.[6]

Inoculation and Incubation: Each well is inoculated with the fungal suspension.[7] The plates

are incubated at 35°C for 24-72 hours, depending on the fungal species.[7][8]

MIC Determination: The MIC is the lowest concentration of the compound that causes

complete visible inhibition of fungal growth.[8]

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.[9]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for attachment.[9]

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of the test compound. Control wells with untreated cells and vehicle-treated

cells are included. The plate is then incubated for a specified period (e.g., 24, 48, or 72

hours).[9]

MTT Addition and Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in

PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[9]

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization

solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the

formazan crystals.[9]

Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is

measured at 570 nm using a microplate reader.[9] The IC50 value is then calculated from the

dose-response curve.

Signaling Pathway and Experimental Workflow
Visualization
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Inhibition of NF-κB Signaling Pathway
Cinnamic acid derivatives have been shown to exert anti-inflammatory and anticancer effects

by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

signaling pathway. The α-methyl analogues are believed to share this mechanism. The

pathway involves the activation of the IKK (IκB kinase) complex, which then phosphorylates

IκBα, leading to its degradation. This allows the p50/p65 heterodimer to translocate to the

nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Alpha-
methyl cinnamic acid analogues are thought to interfere with this cascade, potentially by

inhibiting the IKK complex.[10][11]
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Inhibition of NF-κB Signaling by α-Methyl Cinnamic Acid Analogues
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Workflow for Broth Microdilution MIC Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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